Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt
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Overview
Description
Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt is a chemical compound used primarily in proteomics research. It is a derivative of phenylalanine, an essential amino acid, modified with a Boc (tert-butoxycarbonyl) protecting group and a methoxy group at the 4-position. The dicyclohexylammonium salt form enhances its solubility and stability, making it suitable for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: DL-phenylalanine, methanol, and dicyclohexylamine.
Reaction Steps:
Methylation: DL-phenylalanine is reacted with methanol in the presence of a strong acid catalyst (e.g., hydrochloric acid) to introduce the methoxy group at the 4-position.
Boc Protection: The resulting 4-methoxy-DL-phenylalanine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to add the Boc protecting group.
Salt Formation: The Boc-protected 4-methoxy-DL-phenylalanine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The amino group of phenylalanine can be oxidized to form phenylpyruvic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Halogenating agents (e.g., thionyl chloride) and nucleophiles (e.g., sodium methoxide).
Major Products Formed:
Oxidation: Phenylpyruvic acid.
Reduction: 4-methoxy-DL-phenylalanine alcohol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the design and synthesis of peptide-based drugs and diagnostic agents.
Industry: It is utilized in the production of biologically active compounds and materials.
Mechanism of Action
The mechanism by which Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt exerts its effects depends on its specific application. In proteomics research, it is often used as a reagent to protect amino groups during peptide synthesis. The Boc group is selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides.
Molecular Targets and Pathways:
Peptide Synthesis: The compound is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, modulating their activity and affecting biological processes.
Comparison with Similar Compounds
Boc-4-methoxy-L-phenylalanine
Boc-DL-phenylalanine
Boc-4-methoxy-DL-tyrosine
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKLMYRLRRACCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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